4-Hydroxy-3-nitrobenzonitrile

Description

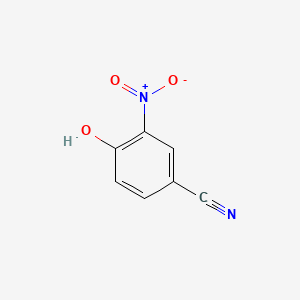

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBLGVOPOSGVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186394 | |

| Record name | 4-Hydroxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3272-08-0 | |

| Record name | 4-Cyano-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-3-nitrobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCQ4PKY4SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxy-3-nitrobenzonitrile CAS number and properties

An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound, also known by its synonyms 4-Cyano-2-nitrophenol or 2-Nitro-4-cyanophenol, is a significant organic compound widely utilized as a versatile intermediate in various fields of chemical synthesis.[1][2] Its unique molecular architecture, featuring a hydroxyl, a nitro, and a nitrile functional group on a benzene ring, imparts a distinct reactivity profile that makes it an invaluable building block.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis and purification protocols, analytical characterization, key applications, and safety considerations. The strategic placement of the electron-withdrawing nitro and cyano groups, along with the nucleophilic hydroxyl group, allows for a wide range of chemical transformations, positioning this compound as a critical precursor in the synthesis of pharmaceuticals, dyes, pigments, and agrochemicals.[1][3]

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. This compound is unambiguously identified by its CAS Registry Number.

-

IUPAC Name : this compound[5]

-

Synonyms : 4-Cyano-2-nitrophenol, 2-Nitro-4-cyanophenol, 3-nitro-4-hydroxybenzonitrile[2][5][7]

The arrangement of the functional groups on the aromatic ring is depicted below.

Caption: Chemical Structure of this compound.

Physicochemical Properties Summary

A compilation of the key physical and chemical properties is essential for experimental design, including solvent selection and reaction condition planning.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₃ | [4][5] |

| Molecular Weight | 164.12 g/mol | [4] |

| Appearance | Yellow powder or crystalline solid | [1][8] |

| Melting Point | 146-148 °C (lit.) | [6][8] |

| Boiling Point | 291.56 °C (rough estimate) | [6] |

| Density | 1.5018 g/cm³ (rough estimate) | [6] |

| pKa | 4.66 ± 0.14 (Predicted) | [6] |

| Solubility | Soluble in organic solvents like ethanol and acetone; moderately soluble in water. | [1] |

| InChI Key | INBLGVOPOSGVTA-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of this compound is achievable through several routes, with the choice of method often depending on the starting material availability and desired scale. A common laboratory-scale synthesis starts from 4-hydroxy-3-nitrobenzaldehyde.[8] This method leverages the conversion of an aldehyde functional group to a nitrile.

Synthetic Workflow: Aldehyde to Nitrile Conversion

The conversion from 4-hydroxy-3-nitrobenzaldehyde illustrates a direct and efficient method for introducing the nitrile group. The causality behind this experimental choice lies in the high reactivity of the aldehyde, which can be readily transformed under relatively mild conditions.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Hydroxy-3-nitrobenzaldehyde

This protocol is based on a general procedure described for the conversion of aromatic aldehydes to nitriles.[8] The use of trimethylsilyl azide (TMSN₃) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) provides an effective pathway.

-

Reaction Setup : In a nitrogen-purged vial, dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq.) in a 1:1 solvent mixture of hexafluoroisopropanol (HFIP) and acetonitrile (ACN).

-

Reagent Addition : To the solution, add trimethylsilyl azide (TMSN₃, 2.0 eq.).

-

Catalyst Introduction : Carefully add trifluoromethanesulfonic acid (TfOH, 0.40 eq.) to the reaction mixture. An exothermic reaction with gas evolution is typically observed.

-

Reaction Progression : Cap the vial and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20-75 minutes).

-

Work-up : Upon completion, quench the reaction by carefully adding water. Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as 50% acetic acid, to yield the final product as a yellow solid.[9]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the molecular structure and assess the level of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. For this compound, the ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct aromatic protons with characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nitro and cyano groups, as well as the phenolic proton.[10]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and nitro (-NO₂) groups.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 164.12 g/mol would be expected.[5]

-

Chromatography : High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the final product, typically aiming for >98% for research and development applications.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a highly valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][3]

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material for more complex molecules with significant biological activity. Its functional groups serve as handles for further chemical modifications.[1]

-

Synthesis of Nitroxynil : It is an essential intermediate in the commercial production of Nitroxynil, an anthelmintic drug used in veterinary medicine to treat fascioliasis (liver fluke infections).[2]

-

Kinase Inhibitor Scaffolds : In oncology research, related compounds like 4-fluoro-3-nitrobenzonitrile are used to synthesize "privileged scaffolds" such as pyrazolo[3,4-b]pyridines.[11] These structures are adept at binding to the ATP-binding sites of protein kinases, which are often dysregulated in cancer. The synthetic logic can be extended to this compound, where the hydroxyl group can be converted into a leaving group to facilitate nucleophilic aromatic substitution, a key step in building these complex heterocyclic systems.[11]

Caption: Role as a building block in complex pharmaceutical synthesis.

Other Industrial Applications

-

Dyes and Pigments : The chromophoric properties imparted by the nitro group and the conjugated system make it a useful intermediate in the synthesis of azo dyes and other colorants.[1]

-

Agrochemicals : There is ongoing investigation into its potential use in the development of novel pesticides and herbicides.[1]

-

Photodegradation Product : It is also of environmental interest as one of the main photoproducts formed during the photolytic destruction of the herbicide bromoxynil.[8]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Identification

The compound is classified with the following GHS hazard statements:

Recommended Handling and Storage

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust generation is unavoidable.[13][14]

-

Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14] Eyewash stations and safety showers must be readily accessible.

-

Handling Practices : Avoid direct contact with skin and eyes. Do not breathe dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[14][15]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][14]

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile and established synthetic routes. Its significance is most pronounced in the pharmaceutical industry, where it serves as a critical precursor for synthesizing a range of biologically active molecules, from veterinary medicines to advanced kinase inhibitors for cancer therapy. Its utility also extends to the dye and agrochemical sectors. A comprehensive understanding of its synthesis, analytical profile, and stringent safety requirements is paramount for its effective and safe utilization in research and development.

References

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C7H4N2O3 | CID 76758. Retrieved from [Link]

-

ChemBK. (2024). 3-Nitro-4-hydroxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile | C8H6N2O4 | CID 77068356. Retrieved from [Link]

-

Chemical Safety. (n.d.). chemical label this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-3-nitro-benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 3272-08-0. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring the Synthesis of 3-Hydroxy-4-nitrobenzonitrile: A Deep Dive for Chemical Enthusiasts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 15111921. Retrieved from [Link]

-

MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033. Retrieved from [Link]

-

Alfa Chemical. (n.d.). China this compound CAS NO: 3272-08-0 Manufacturers - Free Sample. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. veeprho.com [veeprho.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [stenutz.eu]

- 5. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound | 3272-08-0 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. spectrabase.com [spectrabase.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemical-label.com [chemical-label.com]

- 13. This compound 98 3272-08-0 [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

4-Hydroxy-3-nitrobenzonitrile chemical structure and IUPAC name

An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzonitrile: Structure, Synthesis, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, spectroscopic signature, and its role as a versatile building block for complex therapeutic agents.

Core Concepts: Structure and Identification

This compound, also known by its synonym 4-cyano-2-nitrophenol, is an aromatic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a nitrile (-C≡N) group. The electronic properties and spatial arrangement of these functional groups dictate the molecule's reactivity and utility. The hydroxyl group is a strong activating, ortho-, para-directing group, while the nitro and nitrile groups are strong deactivating, meta-directing groups. Their positions relative to one another—particularly the nitro group being ortho to the hydroxyl group and meta to the nitrile group—create a unique electronic environment that is central to its chemical behavior.

The definitive International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Cyano-2-nitrophenol, 2-Nitro-4-cyanophenol | [1][2][3] |

| CAS Number | 3272-08-0 | [1] |

| Molecular Formula | C₇H₄N₂O₃ | [1] |

| Molecular Weight | 164.12 g/mol | [1] |

| Appearance | Yellow powder | [4] |

| Melting Point | 146-148 °C | [4] |

| InChI | InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H | [1] |

| InChIKey | INBLGVOPOSGVTA-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1C#N)[O-])O | [1][5] |

Synthesis Pathway: Nitration of 4-Hydroxybenzonitrile

The most direct and common synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 4-hydroxybenzonitrile. The choice of nitrating agent and reaction conditions is critical to achieve regioselective nitration at the C-3 position (ortho to the powerful activating hydroxyl group) and to minimize side reactions, such as over-nitration or degradation of the starting material.

Causality in Experimental Design:

-

Starting Material: 4-Hydroxybenzonitrile is chosen because the hydroxyl group strongly activates the ring towards electrophilic attack and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position is already occupied by the nitrile group, substitution is favored at the two equivalent ortho positions (C-3 and C-5).

-

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., below 5 °C) is essential to prevent uncontrolled reactions and the formation of undesired byproducts, including polynitrated compounds.

-

Nitrating Agent: While a classic mixture of concentrated nitric acid and sulfuric acid can be used, it is often too harsh for highly activated phenols. A milder approach, such as using dilute nitric acid, can provide better control and higher yields of the desired mono-nitro product.[6]

Workflow for Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 4-Hydroxybenzonitrile

This protocol is a representative example and should be performed with appropriate safety precautions in a fume hood.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-hydroxybenzonitrile (1 eq.) in a suitable solvent like glacial acetic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add a solution of nitric acid (e.g., 25-35% concentration, 1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[6]

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker of crushed ice with stirring.

-

Isolation: The yellow solid precipitate is collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization: A Molecular Fingerprint

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and MS provides a definitive structural confirmation.

Table 2: Key Spectroscopic Data for this compound

| Technique | Solvent | Observed Signals and Interpretation |

| ¹H NMR | DMSO-d₆ | ~11.5-12.0 ppm (s, 1H): Phenolic -OH proton. Broad singlet, exchangeable with D₂O. ~8.3 ppm (d, 1H): Aromatic proton at C-2, ortho to -NO₂ and -CN. ~7.9 ppm (dd, 1H): Aromatic proton at C-6, ortho to -CN. ~7.2 ppm (d, 1H): Aromatic proton at C-5, ortho to -OH. |

| IR (ATR) | Neat Solid | ~3300-3200 cm⁻¹ (broad): O-H stretching of the phenol. ~2230 cm⁻¹ (sharp): C≡N stretching of the nitrile group. ~1530 cm⁻¹ & ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group. ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations. |

| Mass Spec (GC-MS) | N/A | m/z 164: Molecular ion peak [M]⁺. m/z 134: Loss of NO. m/z 106: Loss of NO₂. |

Note: ¹H NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is based on typical values for similarly substituted aromatic rings.[7][8]

The proton NMR spectrum is particularly informative. The electron-withdrawing nitro and nitrile groups deshield the adjacent protons, shifting them downfield. The proton at C-2, being ortho to both strong withdrawing groups, is expected to be the most downfield. The coupling patterns (doublet, doublet of doublets) arise from spin-spin coupling between adjacent aromatic protons, confirming their relative positions.

Reactivity and Applications in Drug Development

The true value of this compound lies in its versatile reactivity, making it a privileged scaffold in medicinal chemistry. The three functional groups serve as handles for a wide array of chemical transformations.

-

Phenolic Hydroxyl Group: Can be easily alkylated to form ethers or acylated to form esters. This is a common strategy to modify solubility, metabolic stability, or receptor binding.

-

Nitro Group: Can be reduced to an amine (-NH₂), which is a key functional group for forming amides, sulfonamides, or for participating in cyclization reactions to build heterocyclic rings.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

-

Aromatic Ring: The ring is activated for further nucleophilic aromatic substitution (SNAr) if the hydroxyl group is converted to a better leaving group, though this is less common than reactions at the existing functional groups.

Role as a Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a documented intermediate in the synthesis of various therapeutic agents. Its derivatives have been explored as kinase inhibitors, antibacterial agents, and more.[2][9][10]

-

Nitroxynil Synthesis: It is a key starting material for the synthesis of Nitroxynil, an anthelmintic drug used in veterinary medicine to treat fascioliasis (liver fluke infestation).[2]

-

Kinase Inhibitors: Benzonitrile derivatives are prevalent in the development of kinase inhibitors for cancer therapy.[9][10] The nitrile group can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The scaffold of this compound allows for the systematic elaboration of substituents to optimize potency and selectivity against specific kinases.

Synthetic Utility Workflow

Caption: Key synthetic transformations of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety.

-

Hazard Identification: The compound is classified as harmful and an irritant.[1][11]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]

-

Handling: Avoid creating dust. Use a dust mask (e.g., N95) if handling large quantities. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents and strong bases.[12]

Conclusion

This compound is more than a simple chemical; it is a strategic intermediate whose value is defined by the precise arrangement of its functional groups. This structure provides a robust and versatile platform for synthesizing a multitude of more complex molecules, particularly in the realm of drug discovery. Its role as a precursor to APIs like Nitroxynil and its potential in creating novel kinase inhibitors underscore its importance. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is therefore essential for any researcher aiming to leverage this potent building block in the pursuit of new therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 3272-08-0. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H4N2O3). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-3-nitro-benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). DE2316495B2 - Process for the preparation of 4-hydroxy-3-nitrobenzoic acid.

-

University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 3272-08-0 [chemicalbook.com]

- 5. PubChemLite - this compound (C7H4N2O3) [pubchemlite.lcsb.uni.lu]

- 6. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-ヒドロキシ-3-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Synonyms for 4-Hydroxy-3-nitrobenzonitrile like 2-Nitro-4-cyanophenol

An In-Depth Technical Guide to 4-Hydroxy-3-nitrobenzonitrile (2-Nitro-4-cyanophenol): Properties, Synthesis, and Applications

Abstract

This compound, also widely known by its synonym 2-Nitro-4-cyanophenol, is a pivotal organic compound characterized by its trifunctional aromatic structure. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive technical overview of this versatile molecule. We will delve into its fundamental physicochemical properties, detail robust synthetic and purification protocols, explore its spectroscopic signature for definitive characterization, and discuss its significant applications as a key intermediate in the pharmaceutical and chemical industries. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the compound's chemistry and practical utility.

Chemical Identity and Physicochemical Properties

This compound is a yellow crystalline solid whose structure incorporates hydroxyl, nitro, and cyano functional groups on a benzene ring. This unique arrangement of an electron-donating group (-OH) and two electron-withdrawing groups (-NO₂ and -CN) dictates its chemical reactivity and makes it a valuable precursor in multi-step organic syntheses.

Structure and Nomenclature

The compound is systematically named this compound according to IUPAC nomenclature.[1] However, it is frequently referred to by several synonyms in commercial and research contexts, with 2-Nitro-4-cyanophenol being a common alternative.[2][3]

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Nitro-4-cyanophenol, 4-Cyano-2-nitrophenol, 3-Nitro-4-hydroxybenzonitrile | [1][2][4] |

| CAS Number | 3272-08-0 | [5] |

| Molecular Formula | C₇H₄N₂O₃ | [1] |

| Molecular Weight | 164.12 g/mol | [1][5] |

| InChIKey | INBLGVOPOSGVTA-UHFFFAOYSA-N | [1][5] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and reaction setup. It is a stable, yellow crystalline solid under standard conditions.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

| Appearance | Yellow crystalline solid | ||

| Melting Point | 146-148 °C | Literature value | [5][6] |

| Solubility | Soluble in DMSO, DMF, ethanol, acetone. Moderately soluble to insoluble in water. | The polar functional groups allow solubility in polar organic solvents. | [7] |

| Stability | Stable under normal conditions. May react with strong oxidizing or reducing agents. | Store away from incompatible substances. | [7] |

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound involves the electrophilic nitration of 4-hydroxybenzonitrile (also known as p-cyanophenol). This precursor is readily available and the reaction proceeds with high regioselectivity.

Synthetic Rationale and Mechanism

The nitration of 4-hydroxybenzonitrile is a classic example of electrophilic aromatic substitution where the directing effects of the existing substituents determine the position of the incoming electrophile (the nitronium ion, NO₂⁺).

-

Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

-

Cyano Group (-CN): A strongly deactivating, meta-directing group due to its inductive and resonance electron-withdrawing effects.

The hydroxyl group's powerful ortho, para-directing effect overrides the cyano group's meta-directing effect. Since the para position is already occupied by the cyano group, the nitration occurs regioselectively at one of the ortho positions, yielding the desired 3-nitro product.

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-hydroxybenzonitrile (p-cyanophenol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 4-hydroxybenzonitrile to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Electrophilic Addition: Add the cold nitrating mixture dropwise to the solution of 4-hydroxybenzonitrile via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between 5-10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-2 hours to ensure complete conversion.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step precipitates the crude product while dissipating the heat from the acid dilution.

-

Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Protocol: Purification

The primary method for purifying the crude product is recrystallization, which leverages differences in solubility between the desired compound and impurities at different temperatures.

Materials:

-

Crude this compound

-

Ethanol or Isopropanol

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.

-

Isolation: Collect the purified yellow crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. The purity should be checked via HPLC and melting point analysis.

Caption: Experimental workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment are achieved through a combination of spectroscopic and chromatographic techniques. The compound's structure provides a distinct spectroscopic fingerprint.

Spectroscopic Profile

Table 3: Key Spectroscopic Data

| Technique | Feature | Expected Signal | Rationale |

| ¹H NMR | Aromatic Protons | 3 distinct signals in the aromatic region (~7.0-8.5 ppm) | The three protons on the aromatic ring are chemically non-equivalent and will show characteristic splitting patterns (doublets, doublet of doublets). |

| Phenolic Proton | 1 broad singlet, variable shift (~10-12 ppm) | The acidic proton of the hydroxyl group often exchanges, leading to a broad signal. | |

| IR Spectroscopy | O-H stretch | Broad peak, ~3200-3400 cm⁻¹ | Characteristic of a hydroxyl group. |

| C≡N stretch | Sharp, medium-intensity peak, ~2230 cm⁻¹ | A highly characteristic absorption for the nitrile functional group. | |

| NO₂ stretches | Two strong peaks, ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) | Definitive signals for the nitro group. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 164.02 | Corresponds to the molecular weight of C₇H₄N₂O₃.[1] |

Note: NMR shifts are approximate and depend on the solvent used.

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure the phenol is protonated). A typical starting condition is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase. Create a series of dilutions for a calibration curve if quantitative analysis is required.

-

Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in the mobile phase to a concentration similar to the standard (~0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

-

Analysis: Inject the sample onto the HPLC system. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Key Applications

This compound is rarely an end product; its value lies in its role as a versatile chemical building block.

Caption: Role as a central intermediate in chemical synthesis.

Pharmaceutical Synthesis: Nitroxynil

The most prominent application is in the synthesis of Nitroxynil, a veterinary fasciolicide used to treat parasitic worm infections in livestock.[2][8] In this synthesis, the hydroxyl group of this compound is reacted in an iodination reaction to replace the phenolic proton with iodine, yielding the final active pharmaceutical ingredient.

Dyes and Agrochemicals

The compound serves as a precursor in the dye industry, where its functional groups can be modified to create various colorants, including azo dyes. Additionally, it is investigated for use in creating novel pesticides and herbicides, building upon the chemical class of nitrophenols which are known to have biological activity. It is also recognized as a photolytic degradation product of the herbicide Bromoxynil.[6]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

-

Handling: Use in a well-ventilated area or fume hood.[9] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[9] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials like strong oxidizing agents.[7][9] Keep the container tightly closed to prevent moisture absorption.[7][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a compound of significant industrial and research importance. Its straightforward, high-yield synthesis from 4-hydroxybenzonitrile and its unique combination of reactive functional groups make it an indispensable intermediate. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any scientist working with this versatile molecule, particularly in the fields of veterinary medicine, materials science, and agrochemical development.

References

- Vertex AI Search. (n.d.). Buy this compound (CAS: 3272-08-0) - Best Quality from Top Suppliers.

- Sigma-Aldrich. (n.d.). This compound 98 3272-08-0.

- Nanjing Finechem Holding Co.,Limited. (n.d.). This compound | CAS 619-85-8.

- PubChem. (n.d.). This compound | C7H4N2O3 | CID 76758.

- ChemicalBook. (n.d.). This compound | 3272-08-0.

- Sigma-Aldrich. (n.d.). Safety Information for this compound.

- Veeprho. (n.d.). This compound | CAS 3272-08-0.

- Safety Data Sheet. (2025). 4-Chloro-3-nitrobenzoic acid.

- Pharmaffiliates. (n.d.). This compound | CAS 3272-08-0.

- Fisher Scientific. (n.d.). This compound, 98%.

- P&S Chemicals. (n.d.). Product information, 2-Nitro-4-cyanophenol.

Sources

- 1. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound 98 3272-08-0 [sigmaaldrich.com]

- 6. This compound | 3272-08-0 [chemicalbook.com]

- 7. This compound | CAS 619-85-8 | Properties, Safety, Suppliers & Applications in China [nj-finechem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzonitrile: Properties, Reactivity, and Applications

Introduction: Unveiling a Versatile Scaffolding Molecule

In the landscape of modern medicinal chemistry and fine chemical synthesis, certain molecules stand out for their versatility and strategic importance. 4-Hydroxy-3-nitrobenzonitrile (CAS: 3272-08-0), also known as 4-cyano-2-nitrophenol, is one such pivotal intermediate.[1] Its deceptively simple structure—a benzene ring functionalized with hydroxyl, nitro, and cyano groups—belies a rich and nuanced chemical reactivity that makes it an invaluable building block for a diverse array of complex molecules.

This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound. As scientists and drug development professionals, understanding the fundamental characteristics of a precursor is paramount to its effective utilization. We will delve into not just the "what" but the "why" behind its properties, grounding our discussion in the electronic effects of its functional groups. From its role as a key precursor to the widely-used veterinary anthelmintic, Nitroxynil, to its potential in crafting novel kinase inhibitors, this document serves as a comprehensive technical resource for researchers leveraging this powerful synthetic tool.[2][3]

Section 1: Core Molecular Identity and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. These identifiers and physical characteristics dictate everything from reaction setup and solvent choice to purification strategies and storage conditions.

Nomenclature and Chemical Identifiers

-

Primary IUPAC Name: this compound[1]

-

Common Synonyms: 4-Cyano-2-nitrophenol, 3-Nitro-4-hydroxybenzonitrile, 2-Nitro-4-cyanophenol[1]

-

CAS Number: 3272-08-0

-

Molecular Formula: C₇H₄N₂O₃[1]

-

Molecular Weight: 164.12 g/mol

-

InChI Key: INBLGVOPOSGVTA-UHFFFAOYSA-N[4]

The molecule's structure is visualized below, highlighting the ortho-para relationship of the functional groups which is central to its reactivity.

Caption: Key reactive sites of this compound.

-

The Phenolic Hydroxyl Group: As established, this proton is acidic and readily removed by mild bases. The resulting phenoxide is a potent nucleophile, making O-alkylation and O-acylation reactions straightforward and high-yielding.

-

The Aromatic Ring: The ring is electron-deficient due to the NO₂ and CN groups. However, the powerful activating effect of the hydroxyl group (or phenoxide) directs electrophiles to the positions ortho and para to it. Since the para position is blocked and one ortho position (C3) holds the nitro group, the remaining ortho position (C5) is highly activated for electrophilic substitution. This is precisely the reactivity exploited in the synthesis of Nitroxynil, where an iodine atom is installed at the C5 position. [2]3. The Nitrile Group: The cyano group is robust but can be transformed under specific conditions, such as hydrolysis to a carboxylic acid or reduction to an aminomethyl group, further expanding the synthetic possibilities.

Representative Synthesis Protocol: Nitration of 4-Hydroxybenzonitrile

A common and efficient route to this compound involves the selective nitration of the readily available precursor, 4-hydroxybenzonitrile. [2]The hydroxyl group directs the incoming nitro group to the ortho position.

Objective: To synthesize this compound from 4-hydroxybenzonitrile.

Materials:

-

4-hydroxybenzonitrile

-

Glacial Acetic Acid

-

Nitric Acid (70%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker and Erlenmeyer flask

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 4-hydroxybenzonitrile in 50 mL of glacial acetic acid. Stir until a clear solution is obtained.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this low temperature to control the exotherm of the nitration and prevent over-nitration or side reactions.

-

Nitration: Prepare a nitrating mixture by cautiously adding 8.0 mL of 70% nitric acid to 20 mL of glacial acetic acid in a separate beaker, keeping the mixture cool.

-

Slow Addition: Add the nitrating mixture dropwise to the cooled solution of 4-hydroxybenzonitrile over a period of 30-45 minutes. The rate of addition must be controlled to ensure the reaction temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour, followed by stirring at room temperature for 2 hours.

-

Precipitation: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acid.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high for this regioselective reaction.

Section 4: Applications in Drug Development and Medicinal Chemistry

The true value of a building block is demonstrated by its successful incorporation into bioactive molecules. This compound serves as a cornerstone intermediate in several key areas.

Synthesis of the Anthelmintic Drug Nitroxynil

The most prominent application of this compound is its role as the penultimate precursor in the synthesis of Nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile). [5][6]Nitroxynil is a vital veterinary drug used to treat parasitic liver fluke infections in cattle and sheep. [7][8]The synthetic workflow highlights the regioselective control offered by the starting material.

Caption: Synthetic pathway to Nitroxynil via this compound.

As the diagram illustrates, after the formation of this compound, a final iodination step is performed. The electron-donating hydroxyl group strongly activates the C5 position, allowing for selective installation of the iodine atom to yield the final active pharmaceutical ingredient. [2]

A Scaffold for Kinase Inhibitor Development

While direct examples are emerging, the core structure of this compound is highly analogous to other intermediates used in modern oncology research. For instance, the related compound 4-fluoro-3-nitrobenzonitrile is a well-established precursor for synthesizing pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds. [3]These heterocycles are considered "privileged structures" capable of binding to the ATP-binding site of various protein kinases, which are key targets in cancer therapy. [3]The hydroxyl group in our title compound can act as a handle for nucleophilic aromatic substitution or as a key hydrogen bond donor in the final drug-target interaction, suggesting its immense potential for the synthesis of novel kinase inhibitors and other targeted therapeutics.

Section 5: Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is crucial.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also a skin and serious eye irritant. [1][9]* GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A. * Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [10]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [11]* Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.

Conclusion

This compound is far more than a simple aromatic compound; it is a strategically designed building block with a confluence of functional groups that provide both stability and highly selective reactivity. Its well-defined physicochemical and spectroscopic properties make it a reliable and characterizable intermediate. The demonstrated success in the multi-ton synthesis of the veterinary drug Nitroxynil validates its industrial robustness, while its structural motifs hold significant promise for the discovery of new human therapeutics, particularly in the realm of kinase inhibition. For the research scientist and drug development professional, a thorough understanding of this versatile molecule opens a gateway to efficient, controlled, and innovative chemical synthesis.

References

- Synthesis of the Fasciolicide Nitroxynil. (n.d.). Dissertation.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Buy this compound (CAS: 3272-08-0) - Best Quality from Top Suppliers. (n.d.).

- This compound | C7H4N2O3 | CID 76758. (n.d.). PubChem.

- This compound 98 3272-08-0. (n.d.). Sigma-Aldrich.

- 4-Hydroxy-3-nitro-benzonitrile - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. (n.d.). Benchchem.

- 4-Cyano-2-nitrophenol(3272-08-0). (n.d.). ChemicalBook.

- 4-Cyano-2-nitrophenol SDS, 3272-08-0 Safety Data Sheets. (2019, July 15). ECHEMI.

- This compound, 98%. (n.d.). Fisher Scientific.

- This compound | CAS 3272-08-0. (n.d.). Veeprho.

- Nitroxynil: A Comprehensive Overview of Its Applications and Properties. (2025, February 28). NINGBO INNO PHARMCHEM CO.,LTD.

- Nitroxinil. (n.d.). In Wikipedia.

- Nitroxynil. (n.d.). NGL FINECHEM - CPHI Online.

- Bakke, B. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- 4-Cyano-2-nitrophenol. (n.d.). Aromalake Chemical Co., Ltd.

Sources

- 1. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of the Fasciolicide Nitroxynil - Master's thesis - Dissertation [dissertationtopic.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. veeprho.com [veeprho.com]

- 6. nbinno.com [nbinno.com]

- 7. Nitroxinil - Wikipedia [en.wikipedia.org]

- 8. cphi-online.com [cphi-online.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. 4-Cyano-2-nitrophenol(3272-08-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 4-Cyano-2-nitrophenol [aromalake.com]

4-Hydroxy-3-nitrobenzonitrile melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Hydroxy-3-nitrobenzonitrile: Melting and Boiling Point Determination

Introduction

This compound is a substituted aromatic nitrile, a class of organic compounds characterized by the presence of a cyano (-C≡N) functional group. Its molecular structure, featuring a hydroxyl group and a nitro group on the benzene ring, makes it a valuable intermediate in medicinal chemistry and materials science. The precise determination of its fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of its application in research and drug development. These parameters serve not only as critical identifiers but also as primary indicators of sample purity.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the theoretical principles and practical methodologies for accurately determining the melting and boiling points of this compound. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.

Physicochemical Properties of this compound

A summary of the key identification and physical property data for this compound is presented below. This data is essential for initial characterization and for setting the parameters of experimental determination.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄N₂O₃ | [3] |

| Molecular Weight | 164.12 g/mol | [3] |

| CAS Number | 3272-08-0 | [4] |

| Appearance | Solid (form may vary) | Assumed from melting point |

| Melting Point | 141 - 148 °C | [3][4] |

| Boiling Point | Not reported; may decompose | N/A |

Note: An experimental boiling point is not commonly reported for this compound in standard databases, which suggests it may have a very high boiling point or decompose at temperatures required for boiling under atmospheric pressure. The following sections will detail the methodology for its experimental determination.

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[5] Therefore, this parameter is a robust and fundamental test of a compound's identity and purity.

Principle of Capillary Method

The most common and accurate method for determining the melting point of a powdered solid is the capillary method.[6] A small, finely powdered sample is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range.

Experimental Protocol: Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., Mel-Temp or DigiMelt), which provides precise temperature control and observation.

Materials:

-

This compound (finely powdered)

-

Glass capillary tubes (one end sealed)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Place a small amount of the powdered sample on a clean, dry surface.

-

Invert a capillary tube and tap the open end into the powder to collect a small amount of the sample.[5]

-

-

Sample Loading:

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample into the bottom. Alternatively, drop the tube (sealed end down) through a long glass tube onto the benchtop to ensure tight packing.[7]

-

The final packed sample height should be approximately 2-3 mm. An excessive amount of sample will cause an artificially wide melting range due to inefficient heat transfer.

-

-

Apparatus Setup & Measurement:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.[7]

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/minute) to quickly find an approximate melting range. This saves time and identifies the temperature region of interest.[7]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Set the starting temperature to about 15-20°C below the expected melting point (approx. 146°C).

-

Set a slow, precise heating ramp rate of 1-2°C per minute.[7] A slow rate is critical to allow the temperature of the sample and the thermometer to be in equilibrium, ensuring an accurate reading.

-

-

Data Recording:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.

-

Report the result as a melting range: T₁ - T₂. For example, "146.5 - 147.5 °C".

-

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds with high melting points like this compound, direct boiling point measurement can be challenging due to the high temperatures required, which can lead to decomposition. Therefore, a micro-scale method is highly advantageous as it requires only a small amount of sample.[8]

Principle of Micro-Boiling Point Method

This technique relies on detecting the point at which the vapor pressure of the sample just exceeds the external pressure. A small amount of the liquid is heated in a micro test tube containing an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, its vapor pressure is high enough to cause a rapid and continuous stream of bubbles to emerge from the capillary.[9] Upon cooling, the vapor pressure drops. The exact moment the external pressure overcomes the vapor pressure, the liquid is forced back into the capillary tube. This temperature is the precise boiling point.[1][9]

Experimental Protocol: Micro-Boiling Point (Thiele Tube)

Materials:

-

This compound

-

Micro test tube (e.g., 6 x 50 mm)

-

Melting point capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with mineral oil

-

Rubber band or tubing slice

-

Heating source (Bunsen burner or hot plate)

Step-by-Step Methodology:

-

Sample Preparation:

-

Apparatus Assembly:

-

Place the melting point capillary tube into the micro test tube with its open end down.[1][9]

-

Attach the micro test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[9]

-

Suspend the entire assembly in the Thiele tube, ensuring the sample is below the top arm of the tube and the thermometer can be read clearly.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame or hot plate.[9] The shape of the tube promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands.

-

Continue heating until a rapid, continuous, and steady stream of bubbles is observed. This indicates that the sample is boiling and its vapor has displaced all the air from the capillary.[8][9]

-

-

Data Recording:

-

Once a steady stream of bubbles is achieved, remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop.

-

Watch the capillary tube intently. The moment the bubbling stops and the liquid just begins to enter the capillary, read the temperature on the thermometer.[1][9] This is the boiling point.

-

It is crucial to note that the boiling point is pressure-dependent. For highly accurate work, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

Workflow for Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Significance in Drug Development and Research

-

Identity Confirmation: The melting point is a reliable physical constant that can be compared against literature values or a reference standard to confirm the identity of a synthesized compound.

-

Purity Assessment: A sharp melting range close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities, which may require further purification steps before the compound can be used in sensitive biological assays or formulation studies.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. This is critical in drug development, as polymorphs can have different solubilities, stabilities, and bioavailabilities.

-

Stability and Formulation: The boiling point provides insight into the volatility of a compound. For compounds that are liquid at room temperature or have low boiling points, it informs handling and storage requirements. For high-boiling-point solids, the determination process can reveal the temperature at which thermal decomposition begins, defining the upper limit for processing and formulation techniques like hot-melt extrusion.

Conclusion

The accurate determination of the melting and boiling points of this compound is an indispensable step in its chemical characterization. By employing systematic, well-understood protocols such as the capillary melting point and micro-boiling point methods, researchers can reliably establish the identity, purity, and thermal behavior of their samples. These fundamental data points are critical for ensuring the validity of subsequent research and for making informed decisions throughout the drug discovery and development pipeline.

References

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

-

Boiling Point Determination. (n.d.). chemconnections.org. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

This compound. (n.d.). stenutz.eu. Retrieved from [Link]

-

Micro-Method for Boiling Point Determination. (n.d.). Scribd. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Alberta. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Loudoun County Public Schools. Retrieved from [Link]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. This compound [stenutz.eu]

- 4. This compound | 3272-08-0 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. westlab.com [westlab.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chemconnections.org [chemconnections.org]

- 9. chymist.com [chymist.com]

A Spectroscopic Guide to 4-Hydroxy-3-nitrobenzonitrile: Characterization and Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Hydroxy-3-nitrobenzonitrile (CAS No: 3272-08-0), a key intermediate in the synthesis of various chemical compounds and a known photoproduct of the herbicide bromoxynil.[1] Understanding its distinct spectroscopic signature is paramount for researchers in synthetic chemistry, environmental science, and drug development to ensure purity, confirm identity, and elucidate reaction mechanisms. This document collates and interprets data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both raw data and field-proven insights into the structural-spectral correlations.

Molecular Structure and Spectroscopic Implications

This compound, with the chemical formula C₇H₄N₂O₃, is an aromatic compound characterized by three key functional groups attached to a benzene ring: a hydroxyl (-OH) group, a nitro (-NO₂) group, and a nitrile (-C≡N) group.[2] The relative positions of these substituents (hydroxyl at position 4, nitro at 3, and nitrile at 1) create a specific electronic environment that governs its unique spectroscopic fingerprint.

The strong electron-withdrawing nature of the nitrile and nitro groups, ortho and meta respectively to the electron-donating hydroxyl group, results in a highly polarized aromatic system. This electronic push-pull effect is a dominant factor in determining the chemical shifts in NMR spectra, the vibrational frequencies in IR spectra, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound (purity ≥98%).

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to the compound's polarity and the presence of the acidic hydroxyl proton, which will be observable.[3]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show a distinct three-proton system. The electron-withdrawing nitro group and nitrile group deshield the adjacent protons, shifting them downfield.

-

H-2: This proton is ortho to the strongly electron-withdrawing nitrile group and meta to the hydroxyl group. It is expected to appear as a doublet at the most downfield position.

-

H-5: This proton is ortho to the hydroxyl group and meta to the nitrile group. It is expected to appear as a doublet, shifted upfield relative to H-2 and H-6 due to the electron-donating effect of the adjacent -OH group.

-

H-6: This proton is ortho to both the nitro and hydroxyl groups. It will be a doublet of doublets, coupled to both H-2 and H-5.

-

-OH Proton: The phenolic proton will likely appear as a broad singlet at a very downfield position (>10 ppm), characteristic of acidic protons in DMSO-d₆.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| H-2 | Most Downfield | Doublet (d) | Ortho to -C≡N group. |

| H-5 | Most Upfield | Doublet (d) | Ortho to -OH group. |

| H-6 | Intermediate | Doublet of Doublets (dd) | Ortho to -NO₂ and coupled to H-2/H-5. |

| -OH | >10 ppm | Broad Singlet (br s) | Acidic phenolic proton. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will show seven distinct carbon signals. The chemical shifts are heavily influenced by the attached substituents.

-

C-CN: The nitrile carbon is typically found in the 115-120 ppm range.

-

C-OH (C4): The carbon attached to the hydroxyl group will be the most upfield of the aromatic carbons with attached oxygen, due to the shielding effect of the oxygen.

-

C-NO₂ (C3): The carbon bearing the nitro group will be significantly deshielded.

-

Aromatic Carbons: The remaining aromatic carbons will have shifts determined by their proximity to the various electron-withdrawing and donating groups.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (-CN attached) | ~110-125 ppm |

| C2 | ~130-145 ppm |

| C3 (-NO₂ attached) | ~140-155 ppm |

| C4 (-OH attached) | ~150-165 ppm |

| C5 | ~115-130 ppm |

| C6 | ~125-140 ppm |

| -C≡N | ~115-120 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is rich with characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The key to interpreting the IR spectrum is to identify the vibrational modes of the principal functional groups.

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3400-3200 (broad) | O-H Stretch | Phenolic -OH | The broadness indicates hydrogen bonding, typical for solid-state phenols. |

| ~2230 (sharp, strong) | C≡N Stretch | Aromatic Nitrile | This sharp, intense peak is highly characteristic. Its position is slightly lower than aliphatic nitriles due to conjugation with the aromatic ring.[4] |

| ~1530 and ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group | These two strong absorptions are definitive evidence for the nitro group. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Stretching vibrations of the hydrogens attached to the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation.

Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the mass spectrometer, use a standard electron ionization (EI) source at 70 eV.

-

Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and significant fragment ions.

MS Spectral Interpretation

The EI mass spectrum provides a wealth of structural information.

-

Molecular Ion (M⁺): The molecular weight of this compound is 164.12 g/mol .[2] The mass spectrum will show a strong molecular ion peak at m/z 164 .[5] The exact mass is 164.022192 g/mol , which can be confirmed by high-resolution mass spectrometry (HRMS).[3]

-

Key Fragments: The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Common losses from nitroaromatics include NO₂ (46 Da) and NO (30 Da).

| m/z Value | Proposed Fragment/Loss |

| 164 | [M]⁺ (Molecular Ion) |

| 134 | [M - NO]⁺ |

| 118 | [M - NO₂]⁺ |

| 106 | [M - NO₂ - C]⁺ or [M - NO - CO]⁺ |

| 63 | Aromatic ring fragment, possibly [C₅H₃]⁺ |

digraph "MS_Fragmentation" { graph [dpi=100]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#4285F4"];M [label="[M]⁺\nm/z = 164"]; F1 [label="[M - NO]⁺\nm/z = 134"]; F2 [label="[M - NO₂]⁺\nm/z = 118"]; F3 [label="[C₆H₃O]⁺\nm/z = 106"]; F4 [label="[C₅H₃]⁺\nm/z = 63"];

M -> F1 [label="- NO"]; M -> F2 [label="- NO₂"]; F2 -> F3 [label="- C"]; F3 -> F4 [label="- CO, -H"]; }

Caption: Proposed MS fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound is unambiguous. ¹H NMR reveals the substitution pattern on the aromatic ring, IR spectroscopy confirms the presence of the hydroxyl, nitrile, and nitro functional groups, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation data. Together, these techniques provide a self-validating system for the positive identification and purity assessment of this important chemical compound.

References

-

4-Hydroxy-3-nitro-benzonitrile - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

-

This compound | C7H4N2O3 | CID 76758 . PubChem. [Link]

-

This compound (C7H4N2O3) . PubChemLite. [Link]

-

Organic Nitrogen Compounds IV: Nitriles . Spectroscopy Online. [Link]

Sources

The Solubility Profile of 4-Hydroxy-3-nitrobenzonitrile: A Technical Guide for Researchers

An in-depth analysis of the solubility of 4-hydroxy-3-nitrobenzonitrile in common organic solvents, providing theoretical insights, predictive data, and detailed experimental protocols for laboratory applications.

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document delves into the theoretical principles governing the solubility of this compound, presents a predictive assessment of its solubility in a range of common organic solvents, and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to be an essential resource for researchers, chemists, and drug development professionals working with this versatile molecule.

Introduction to this compound

This compound, with the chemical formula C₇H₄N₂O₃, is a crystalline solid that serves as a valuable building block in organic synthesis.[1] Its molecular structure features a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a nitrile (-CN) group. These functional groups impart a significant degree of polarity to the molecule and the capacity for hydrogen bonding, which are the primary determinants of its solubility characteristics.

A comprehensive understanding of the solubility of this compound in various organic solvents is crucial for its effective utilization in several key areas:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve all reactants is fundamental to achieving optimal reaction kinetics and yields.

-